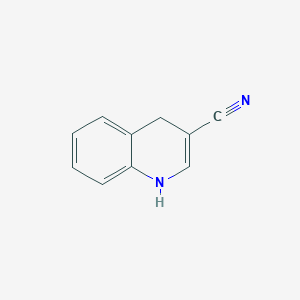

1,4-Dihydroquinoline-3-carbonitrile

CAS No.: 50741-28-1

Cat. No.: VC20157425

Molecular Formula: C10H8N2

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50741-28-1 |

|---|---|

| Molecular Formula | C10H8N2 |

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | 1,4-dihydroquinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C10H8N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,7,12H,5H2 |

| Standard InChI Key | DOEVVVVMWIGBFG-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=CC=CC=C2NC=C1C#N |

Introduction

Structural Characteristics and Crystallographic Analysis

1,4-Dihydroquinoline-3-carbonitrile (CHN) features a bicyclic framework comprising a benzene ring fused to a partially saturated pyridine ring, with a cyano group (-CN) at the 3-position. The dihydroquinoline system adopts a non-planar conformation due to the saturation of the 1,4-positions, which introduces flexibility into the ring structure.

Crystal Packing and Hydrogen Bonding

X-ray crystallographic studies reveal that the compound forms layered structures stabilized by intermolecular interactions. In the title molecule (CHNO), crossed layers parallel to the (110) and (10) planes are observed, with intramolecular N–H···O hydrogen bonds contributing to conformational stability . The dihydroquinoline ring adopts a twisted-boat conformation, while the adjacent benzene ring forms a dihedral angle of 13.89°–82.13° depending on substituents .

Table 1: Crystallographic Parameters of 1,4-Dihydroquinoline-3-carbonitrile Derivatives

| Parameter | Value (Example Compound) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | |

| Unit Cell Dimensions | |

| Dihedral Angle (C6–C5) | 82.13° (in triclinic derivatives) |

| Hydrogen Bonds | N–H···N, C–H···O, C–H···π |

Synthetic Methodologies

The synthesis of 1,4-dihydroquinoline-3-carbonitrile derivatives typically involves cyclization reactions or modifications of pre-existing quinoline frameworks. Two primary routes dominate the literature:

Gould-Jacobs Cyclization

This method involves the condensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by thermal cyclization. For example, 5,8-dimethoxy-2-phenyl-1,4-dihydroquinoline-3-carbonitrile was synthesized via this approach, yielding a twisted-boat conformation in the solid state .

Reduction of Quinoline Precursors

Unexpected reduction of quinoline derivatives under specific conditions can yield dihydroquinoline products. For instance, treatment of 3-cyano-5,8-dimethoxy-2-phenylquinoline with hydrazine and Cu(NO)·3HO-Zn resulted in the reduction of the pyridine ring to form 1,4-dihydroquinoline-3-carbonitrile .

Key Reaction Conditions:

-

Cyclization: Reflux in phenyl ether/methanol (1:8) with NaOMe .

-

N-Alkylation: Halogenoalkyl derivatives in dry DMF with NaH .

Chemical Reactivity and Functionalization

The cyano group at position 3 and the dihydroquinoline core enable diverse chemical transformations:

Nucleophilic Additions

The nitrile group undergoes nucleophilic attacks, facilitating the synthesis of amides or amines. For example, coupling with primary amines using polystyrene-supported HOBt yields carboxamide derivatives .

Oxidation and Reduction

-

Oxidation: Treatment with KMnO converts the dihydroquinoline to a fully aromatic quinoline system.

-

Reduction: NaBH selectively reduces the cyano group to an aminomethyl moiety.

Pharmacological Modifications

Derivatives such as 3-aroyl-1,4-dihydroquinolin-4-ones exhibit cannabinoid receptor affinity (e.g., CB2-selective ligands with values < 50 nM) . Modifications at positions 2 and 6 significantly influence receptor binding and selectivity .

Spectral Characterization

Infrared Spectroscopy

The nitrile group exhibits a characteristic stretching vibration at 2200–2250 cm. Intramolecular hydrogen bonds (N–H···O) appear as broad bands near 3200 cm .

Nuclear Magnetic Resonance

-

NMR: Protons on the dihydroquinoline ring resonate as multiplets at δ 2.50–3.20 ppm. Aromatic protons appear as doublets between δ 6.80–7.80 ppm .

-

NMR: The cyano carbon is observed at δ 115–120 ppm, while the carbonyl (if present) resonates near δ 165 ppm .

Applications and Biological Relevance

While 1,4-dihydroquinoline-3-carbonitrile itself is primarily a synthetic intermediate, its derivatives have demonstrated:

-

Antimicrobial Activity: Substitutions with nitro or halogen groups enhance potency against Gram-positive bacteria .

-

Cannabinoid Receptor Modulation: Carboxamide derivatives show promise as CB2-selective ligands for inflammatory disorders .

-

Enzyme Inhibition: Tetrazolo-fused derivatives inhibit topoisomerase II in cancer cell lines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume